1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOEOSTBITKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a complex organic molecule that incorporates various heterocyclic structures known for their significant pharmacological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 419.493 g/mol. Its structure includes:
- A triazole ring , which is often associated with antifungal and antibacterial properties.
- A pyridazine ring , known for anti-inflammatory and anticancer activities.
- A piperidine moiety , frequently utilized in drug design for its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole and piperazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related triazole compounds possess significant antifungal activity against various pathogens, including Candida species and Mycobacterium strains. The biological activity is often influenced by the electronic, steric, and lipophilic characteristics of the substituents on the piperazine moiety .
| Compound | MIC (μM) | Pathogen |
|---|---|---|
| Triazole derivative A | 31.75 | M. kansasii |
| Triazole derivative B | 17.62 | M. marinum |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, such as THP-1 monocytic leukemia cells. The results suggest that while it exhibits antimicrobial activity, it also maintains a non-cytotoxic profile at certain concentrations, indicating a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The effectiveness of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide can be attributed to specific structural features:
- Triazole Core : Known for its broad-spectrum activity against fungi and bacteria.
- Pyridazine Substituent : Enhances anti-inflammatory effects.
- Chloro-Fluoro Substituents : Modulate lipophilicity and improve binding affinity to biological targets.
Research indicates that modifications in these substituents can significantly alter the compound's biological profile, highlighting the importance of SAR studies in drug development .
Case Studies
A notable study focused on the synthesis and evaluation of similar triazole-containing compounds demonstrated their efficacy against resistant strains of bacteria. The findings suggested that the introduction of specific functional groups could enhance antimicrobial potency while minimizing cytotoxic effects .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi effectively. The specific compound may enhance this activity due to its unique structural features, making it a candidate for further exploration in antimicrobial therapies .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Triazole derivatives have been implicated in the inhibition of key cancer pathways, including those involving c-Met kinases. Studies have highlighted that modifications at specific positions on the triazole ring can lead to enhanced inhibition of cancer cell proliferation. For example, compounds similar to this one have entered clinical trials for treating various cancers, demonstrating promising results .
Case Study 1: Anticancer Activity
In a study focused on triazole derivatives, a compound structurally similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide was evaluated for its anticancer properties. It demonstrated potent inhibition against non-small cell lung cancer cells with an IC50 value in the low micromolar range. This suggests that further development could lead to effective therapeutic options for patients .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of triazole compounds against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting that modifications to the triazole structure could yield agents capable of overcoming resistance mechanisms in pathogenic bacteria .
Q & A
Q. What are the optimal reaction conditions for synthesizing the triazolyl-pyridazine core in this compound?
The triazolyl-pyridazine core can be synthesized via Pd-catalyzed cross-coupling reactions. Key steps include:
- Using Pd₂(dba)₃ and XPhos as catalysts under inert (N₂) conditions .
- Heating to 100°C for 12 hours in solvents like DMF or toluene .
- Purification via reverse-phase chromatography or recrystallization to isolate the product .
- Yield optimization requires stoichiometric control of reactants (e.g., 1.2 eq. of 3-chloro-4-fluoroaniline) and avoiding moisture-sensitive intermediates .
Table 1: Key Reaction Parameters
| Step | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Coupling | Pd₂(dba)₃/XPhos | 100°C | 12 h | 70% |
| Boc Deprotection | TFA/DCM | RT | 30 min | >90% |
Q. What spectroscopic methods are used for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the piperidine carboxamide (δ ~2.5–3.5 ppm for CH₂ groups) and triazole protons (δ ~8.5–9.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 427.1324) and fragmentation patterns .
- IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Q. How can solubility challenges be addressed during in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Introduce polar substituents (e.g., -OH, -SO₃H) on the piperidine ring or fluorophenyl group without disrupting bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions or compound purity. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Purity validation : Ensure ≥95% purity via HPLC and confirm absence of residual solvents (e.g., DMF) by GC-MS .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency trends .
Q. What strategies improve metabolic stability for in vivo testing?
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying:
- Triazole substituents : Replace 1H-1,2,4-triazole with 1,2,3-triazole to assess impact on target binding .
- Pyridazine position : Introduce methyl or trifluoromethyl groups at C-6 to evaluate steric/electronic effects .
Table 2: SAR of Analogous Compounds
| Compound Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 3-Trifluoromethyl-triazolo[4,3-b]pyridazine | 12 nM (Kinase X) | |
| 3-Isopropyl-triazolo[4,3-b]pyridazine | 45 nM (Kinase X) | |
| Pyridazine → Pyrimidine | Inactive |
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase X, PDB: 1XYZ) to model interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the carboxamide-protein hydrogen bonds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
